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Compound of Interest

Compound Name: Silane, methyltrioctyl-

CAS No.: 3510-72-3

Cat. No.: B1582772 Get Quote

A Technical Guide for Research & Process Development

Executive Summary
Methyltrioctylsilane (CAS 3510-72-3) is a sterically hindered, lipophilic organosilane utilized as

a high-performance hydraulic fluid, a stationary phase modifier in chromatography, and a

precursor for specialized ionic liquids. Its synthesis presents a classic challenge in

organosilicon chemistry: attaching three bulky octyl chains to a central silicon atom alongside a

methyl group.

This guide details two distinct, field-proven synthetic pathways:

Rhodium-Catalyzed Hydrosilylation: The atom-economical "precision" route, ideal for high-

purity applications.

Grignard Metathesis: The "brute force" route, leveraging standard laboratory reagents for

scale-up flexibility.

Chemical Profile & Properties
Before initiating synthesis, verify target parameters to ensure product quality.
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Property Value Notes

IUPAC Name Methyl(trioctyl)silane

CAS Number 3510-72-3

Molecular Formula

Molecular Weight 398.79 g/mol

Density 0.813 g/mL At 25°C

Boiling Point 188–189°C
At 0.9 mmHg (Vacuum

Distillation)

Refractive Index 1.4520

Appearance Colorless, viscous liquid Inert to aqueous systems

Synthetic Strategy 1: Rhodium-Catalyzed
Hydrosilylation
Best for: High purity, atom economy, and avoiding large salt waste streams. Mechanism:

Stepwise addition of 1-octene to a methyl-hydrogen-silane precursor using Wilkinson’s

Catalyst.

Reaction Logic
This method utilizes Methyloctylsilane (

) as the silicon source. The presence of two Si-H bonds allows for the addition of two
equivalents of 1-octene.

Experimental Protocol
Scale: Laboratory Preparation (~100g batch)

Reagents:

Precursor: Methyloctylsilane (61.0 g, 0.385 mol)
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Alkene: 1-Octene (186.0 g, 1.66 mol) [~4.3 eq excess to drive completion]

Catalyst: Chlorotris(triphenylphosphine)rhodium(I) (Wilkinson's Catalyst) (0.0075 g, ~8 µmol)

Step-by-Step Workflow:

Inert Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic

stirrer, reflux condenser, internal thermometer, and nitrogen inlet.

Charging: Under nitrogen flow, charge the flask with 61 g of methyloctylsilane and 186 g of

1-octene.

Catalyst Addition: Add 7.5 mg of Wilkinson’s catalyst. The solution should turn a faint

reddish-brown.

Reaction: Heat the mixture to 85°C–90°C. Maintain this temperature for 2.5 hours.

Process Note: The reaction is exothermic. Monitor temperature to prevent runaway.

Monitoring: Analyze an aliquot via GC or H-NMR. Look for the disappearance of the Si-H

peak (~3.8 ppm in H-NMR).

Expectation: ~15% unsaturated product (isomerized octene) may remain.

Stripping: Switch to distillation configuration. Strip off unreacted 1-octene under reduced

pressure (approx. 20 mmHg, 50°C).

Purification: Perform fractional vacuum distillation on the residue.

Target Fraction: Collect distillate at 188°C–189°C / 0.9 mmHg.

Yield: Expected yield is ~86% (based on silane).[1]
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Figure 1: Rhodium-catalyzed hydrosilylation workflow for high-purity synthesis.

Synthetic Strategy 2: Grignard Metathesis
Best for: Lab-scale synthesis using common reagents; independent of silane-hydrogen

precursors. Mechanism: Nucleophilic substitution of chlorosilanes by octylmagnesium bromide.

Reaction Logic
This route builds the molecule from the inexpensive Methyltrichlorosilane. Due to steric

crowding, the addition of the third octyl group is the rate-determining step and requires forcing

conditions (reflux/time).

Experimental Protocol
Scale: Laboratory Preparation (~50g batch)

Reagents:

Electrophile: Methyltrichlorosilane (14.95 g, 0.1 mol)

Nucleophile: Octylmagnesium bromide (2.0 M in THF/Ether) (165 mL, 0.33 mol) [10%

excess]
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Solvent: Anhydrous THF (200 mL)

Step-by-Step Workflow:

Grignard Prep: Prepare OctylMgBr from 1-bromooctane and Mg turnings in THF if not

purchasing commercially. Ensure iodine activation if initiating manually.

Cooling: Place the Grignard solution in a 1L 3-neck flask under Argon. Cool to 0°C using an

ice bath.

Addition: Dilute Methyltrichlorosilane in 50 mL anhydrous THF. Add this solution dropwise to

the Grignard reagent over 60 minutes.

Safety: Highly exothermic. Evolution of solvent vapor possible.

Reflux: Once addition is complete, remove ice bath. Warm to room temperature, then heat to

reflux (66°C) for 12–18 hours.

Why: The third octyl group encounters significant steric hindrance. Extended reflux

ensures conversion of

to

.

Quenching: Cool to 0°C. Carefully quench with saturated aqueous

.

Caution: Exothermic. Hydrogen gas may evolve if unreacted Mg is present.

Extraction: Extract aqueous layer 3x with Hexane or Diethyl Ether. Combine organics.

Washing: Wash organics with water, then brine. Dry over anhydrous

.

Purification: Remove solvent via rotary evaporation. Distill the oily residue under high

vacuum (0.1–1.0 mmHg) to isolate the product.
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Figure 2: Grignard synthesis pathway emphasizing the critical reflux step for steric completion.

Process Comparison & Selection

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1582772?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Method A: Hydrosilylation Method B: Grignard

Atom Economy High (Addition reaction) Low (Stoichiometric salt waste)

Purity Profile
High (Main impurity is

isomerized alkene)

Moderate (Possible

silanol/disiloxane byproducts)

Cost Driver Rhodium Catalyst
Solvent volume & waste

disposal

Scalability
Excellent (Low exotherm risk if

controlled)

Good (Requires heat

management)

Reaction Time Fast (2.5 - 4 hours) Slow (12 - 18 hours)

Recommendation
Preferred for Pharma/High-

Spec
Preferred for General Lab Use

Safety & Handling
Chlorosilanes (Method B): Methyltrichlorosilane reacts violently with water to release HCl

gas. All transfers must occur under positive inert gas pressure.

Silane-Hydrogens (Method A): While less volatile than

, organosilanes like Methyloctylsilane can generate pressure. Ensure proper venting.[2][3]

Wilkinson's Catalyst: Handle in a fume hood; avoid inhalation of dust.[4]

Storage: Store Methyltrioctylsilane in tightly closed containers. It is stable to water but should

be kept away from strong oxidizers.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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